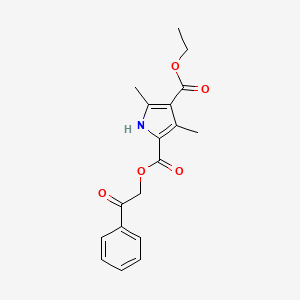
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a phthalazinone derivative that has been synthesized using different methods. Its mechanism of action and biochemical and physiological effects have been studied extensively, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide is not fully understood. However, it has been suggested that it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been suggested that it may induce apoptosis in cancer cells by activating caspases and increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. Additionally, it has been found to exhibit a high binding affinity for metal ions, making it a potential fluorescent probe for their detection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide is its potential applications in various fields, including antibacterial, antifungal, and antitumor activities. Additionally, its fluorescent properties make it a potential probe for the detection of metal ions. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction is the study of its potential applications in photodynamic therapy and as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Méthodes De Synthèse
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide has been synthesized using various methods. One of the most common methods involves the reaction of phthalic anhydride and ethyl diethylmalonate in the presence of a base, followed by cyclization using hydrazine hydrate. Another method involves the reaction of phthalic anhydride and diethylacetamide in the presence of a catalyst, followed by cyclization using hydrazine hydrate. The yield and purity of the compound depend on the synthesis method used.
Applications De Recherche Scientifique
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide has been studied extensively for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-16(4-2)12(18)9-17-14(20)11-8-6-5-7-10(11)13(19)15-17/h5-8H,3-4,9H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIMKLGKXZKBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-dioxo-3H-phthalazin-2-yl)-N,N-diethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7480370.png)
![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)
![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)

![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)


![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)


